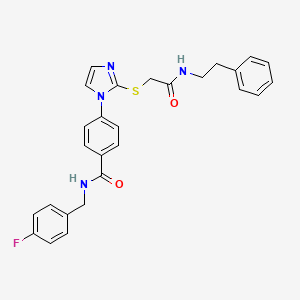

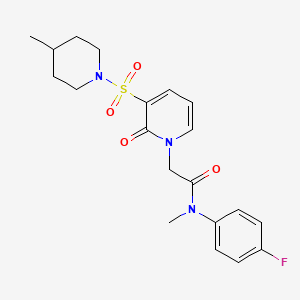

(Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide, also known as BHQ or BQ-123, is a potent and selective antagonist of endothelin-1 (ET-1) receptors. ET-1 is a vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone, blood pressure, and cardiovascular homeostasis. BHQ has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mechanism of Action

(Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide binds to the ET-1 receptors with high affinity and specificity, and blocks the binding of ET-1 to its receptor. This leads to the inhibition of downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium ions, which are responsible for the vasoconstrictive and hypertrophic effects of ET-1. This compound has been shown to selectively block the ET-A subtype of ET-1 receptors, which are mainly expressed in the smooth muscle cells and mediate the vasoconstrictive effects of ET-1.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, this compound reduces the ET-1-induced vasoconstriction, hypertrophy, and fibrosis, and improves the endothelial function and nitric oxide production. In the kidney, this compound inhibits the ET-1-induced fibrosis, inflammation, and oxidative stress, and protects against the development of renal injury and hypertension. In the lung, this compound attenuates the ET-1-induced bronchoconstriction and airway inflammation, and improves the pulmonary function.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for ET-A receptors, as well as its availability and stability. However, this compound also has some limitations, such as its potential off-target effects, the need for appropriate controls and dosages, and the requirement for specialized equipment and expertise.

Future Directions

There are several future directions for the research on (Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide and ET-1 receptors, including:

1. The development of more selective and potent ET-A antagonists for therapeutic use.

2. The investigation of the role of ET-1 receptors in cancer progression and metastasis, and the development of novel anticancer therapies targeting these receptors.

3. The exploration of the interaction between ET-1 receptors and other signaling pathways, such as the renin-angiotensin system and the sympathetic nervous system, and their implications for cardiovascular and renal diseases.

4. The identification of biomarkers and genetic variants associated with ET-1 receptor function and response to this compound and other antagonists.

5. The translation of the preclinical findings on this compound into clinical trials and the evaluation of its safety and efficacy in humans.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide involves the condensation of 4-hydroxy-1-benzothiophene-2-carboxylic acid with 3-methoxypropylamine to form the corresponding amide. The amide is then reacted with acetic anhydride and cyanide ion to give the cyano derivative. The final step involves the isomerization of the cyano group to the Z-isomer using a palladium catalyst.

Scientific Research Applications

(Z)-2-Cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide has been widely used as a research tool to study the physiological and pathological roles of ET-1 receptors in various tissues and organs. It has been shown to selectively block the ET-1-mediated vasoconstriction and hypertrophy in the cardiovascular system, as well as the ET-1-induced fibrosis and inflammation in the kidney and lung. This compound has also been used to investigate the involvement of ET-1 receptors in cancer progression and metastasis.

properties

IUPAC Name |

(Z)-2-cyano-3-(4-hydroxy-1-benzothiophen-2-yl)-N-(3-methoxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-7-3-6-18-16(20)11(10-17)8-12-9-13-14(19)4-2-5-15(13)22-12/h2,4-5,8-9,19H,3,6-7H2,1H3,(H,18,20)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSVTALUMBLMKD-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CC2=C(C=CC=C2S1)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C\C1=CC2=C(C=CC=C2S1)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)

![N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2959228.png)

![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)